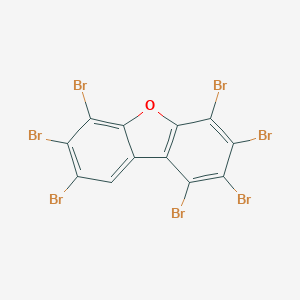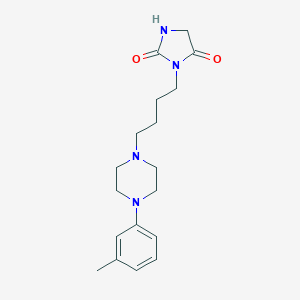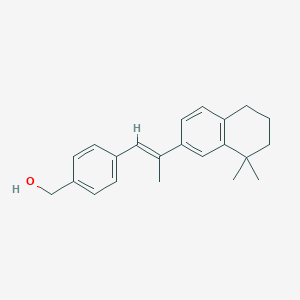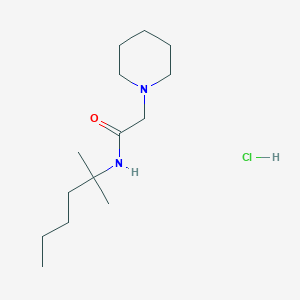
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride is a chemical compound commonly known as DMAA (1,3-dimethylamylamine). It is a synthetic compound that has been used in various dietary supplements and pre-workout supplements due to its stimulant properties. DMAA has been the subject of scientific research for many years due to its potential benefits and limitations in various applications.
作用机制
DMAA acts as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. It works by increasing the release of norepinephrine, dopamine, and other neurotransmitters in the brain. This results in increased energy levels, improved focus and concentration, and a decrease in appetite.
生化和生理效应
DMAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration rate. It has also been shown to increase the release of glucose and fatty acids into the bloodstream, which can provide energy for the body. DMAA has also been shown to increase the release of endorphins, which can improve mood and reduce pain.
实验室实验的优点和局限性
DMAA has a number of advantages and limitations when used in lab experiments. Its stimulant properties make it useful in studies that require increased focus and concentration. It can also be used to increase energy levels in animal models. However, its potential side effects, such as increased heart rate and blood pressure, must be taken into consideration when using it in lab experiments.
未来方向
There are a number of potential future directions for the study of DMAA. One area of research could be the development of new and improved synthesis methods for DMAA. Another area of research could be the study of its potential use in the treatment of ADHD and other neurological disorders. Additionally, more research is needed to fully understand the potential risks and benefits of DMAA when used in dietary supplements and pre-workout supplements.
合成方法
The synthesis of DMAA involves the reaction of 4-methylhexan-2-one with hydroxylamine to form 4-methylhexan-2-one oxime. This is then reacted with bromine to form 1-bromo-4-methylhexane, which is further reacted with piperidine to form 1-piperidinehexan-4-one. Finally, the reaction of 1-piperidinehexan-4-one with hydrochloric acid results in the formation of DMAA hydrochloride.
科学研究应用
DMAA has been extensively studied for its potential use as a stimulant in various applications. It has been used in dietary supplements and pre-workout supplements due to its ability to increase energy levels, improve performance, and aid in weight loss. DMAA has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
CAS 编号 |
109310-43-2 |
|---|---|
产品名称 |
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride |
分子式 |
C14H29ClN2O |
分子量 |
276.84 g/mol |
IUPAC 名称 |
N-(2-methylhexan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-4-5-9-14(2,3)15-13(17)12-16-10-7-6-8-11-16;/h4-12H2,1-3H3,(H,15,17);1H |
InChI 键 |
DNCLZYVCDJLCKQ-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
规范 SMILES |
CCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
其他 CAS 编号 |
109310-43-2 |
同义词 |
N-(2-methylhexan-2-yl)-2-(1-piperidyl)acetamide hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



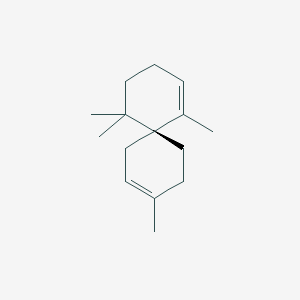
![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)
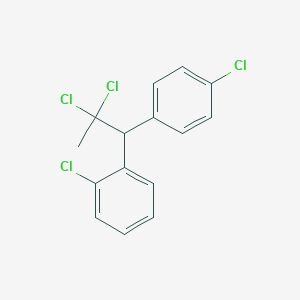
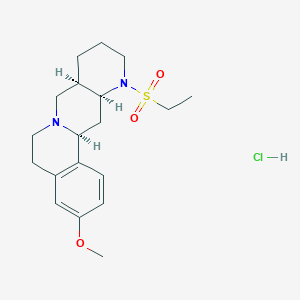
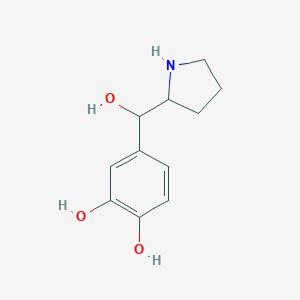
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)
